molecular formula C10H13ClO3 B13169328 (1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol

(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol

Cat. No.: B13169328
M. Wt: 216.66 g/mol
InChI Key: NNDCBRUQYORDEH-VIFPVBQESA-N
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Description

(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol is a chiral compound with the molecular formula C10H13ClO3 It is characterized by the presence of a chloro group, two methoxy groups, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol typically involves the chlorination of (1R)-1-(2,4-dimethoxyphenyl)ethanol. One common method is the reaction of (1R)-1-(2,4-dimethoxyphenyl)ethanol with thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of (1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanone.

    Reduction: Formation of (1R)-1-(2,4-dimethoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to enzymes or receptors, influencing biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,4-dimethoxyphenyl)ethanol
  • (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanol
  • (1R)-1-(2,4-dimethoxyphenyl)ethanone

Uniqueness

(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1

InChI Key

NNDCBRUQYORDEH-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CCl)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(CCl)O)OC

Origin of Product

United States

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